![molecular formula C12H12BrNO2 B13256498 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B13256498.png)
1-[2-(4-Bromophenyl)-2-oxoethyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromophenyl)-2-oxoethyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-(4-Bromophenyl)-2-oxoethyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain proteins and enzymes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a pyrrolidine ring but lacking the bromophenyl group.
Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidine ring, which can alter their biological activity.
Uniqueness
1-[2-(4-Bromophenyl)-2-oxoethyl]pyrrolidin-2-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)-2-oxoethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H12BrNO2/c13-10-5-3-9(4-6-10)11(15)8-14-7-1-2-12(14)16/h3-6H,1-2,7-8H2 |
InChI Key |
WYJGWIRSODENGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



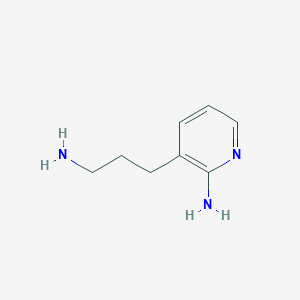
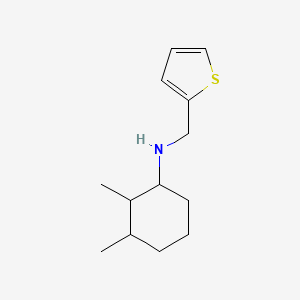

![1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene](/img/structure/B13256443.png)
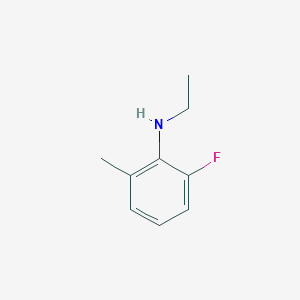
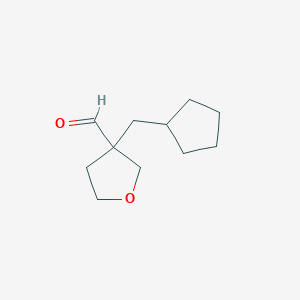
![2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13256459.png)
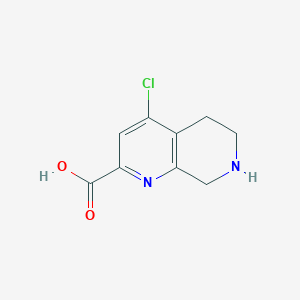

![(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B13256477.png)
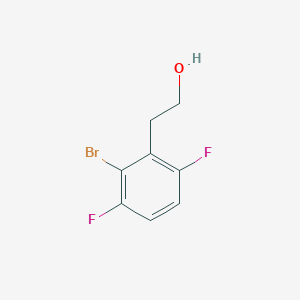
![6'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13256490.png)
![Benzyl 3-(chloromethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13256495.png)
